Flubron
Description
Evolution of Research Perspectives on Novel Chemical Entities in Complex Systems
Research into novel chemical entities has undergone a significant evolution, moving from traditional synthesis and basic characterization towards a more integrated understanding of compound behavior within complex biological and environmental systems. Initially, the focus was often on the isolation and structural elucidation of new molecules, followed by preliminary assessments of their properties. The advent of techniques like combinatorial chemistry revolutionized the discovery process by enabling the rapid synthesis and screening of large libraries of diverse compounds, accelerating the exploration of chemical space fortunejournals.com. This shift facilitated the identification of compounds with potential biological activities or desirable material properties fortunejournals.com.
More recently, the perspective has broadened to consider how novel compounds interact within intricate biological environments, such as cellular pathways, protein networks, or even entire organisms, which are inherently complex systems umich.edunih.gov. Understanding these interactions requires moving beyond studying a compound in isolation to examining its dynamic behavior and effects within a multi-component setting acs.orgfrontiersin.org. This evolution is driven by the recognition that a compound's function and fate are profoundly influenced by the complex environment in which it exists. Research on compounds like Flubron, identified as a competitive antagonist of acetylcholine (B1216132), contributes to this evolving landscape by providing specific examples of how molecular structures can interact with biological targets medkoo.com. The study of such interactions within the context of physiological systems, though often reported with a focus outside the scope of this article, underscores the broader movement towards understanding chemical entities in complexity.
Theoretical Frameworks Guiding Investigations of Chemical Compound Behavior
Theoretical frameworks play a crucial role in guiding the investigation and prediction of chemical compound behavior. These frameworks provide the conceptual models and computational tools necessary to understand molecular properties, reactivity, and interactions. Various theoretical approaches are employed, ranging from quantum mechanics and molecular dynamics simulations to cheminformatics and network theory rsc.orgacs.orgchemrxiv.orgfrontiersin.org.
For instance, Density Functional Theory (DFT) is widely used to study the electronic structure and properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics rsc.orgfrontiersin.org. Molecular dynamics simulations can model the time-dependent behavior of compounds in different environments, offering insights into conformational changes, binding events, and diffusion processes acs.org. Cheminformatics approaches utilize computational methods to analyze chemical data, build predictive models for activity or toxicity (though toxicity is outside the scope here), and explore chemical space fortunejournals.com.
In the context of understanding how a compound like this compound interacts with biological targets, theoretical frameworks can help elucidate the nature of the binding site, the types of interactions involved (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions), and the dynamics of the binding process chemrxiv.org. While specific detailed theoretical studies on this compound within complex biological systems adhering strictly to the content exclusions were not extensively found in the provided search results, the general principles of these theoretical frameworks are applicable to understanding the behavior of anticholinergic compounds and their interactions with acetylcholine receptors. Theoretical models can also be used to predict the physicochemical properties of compounds, such as solubility and permeability, which are crucial for understanding their behavior in biological systems nih.govresearchgate.net.
Interdisciplinary Approaches in Modern Compound Characterization and Functional Analysis
Modern compound characterization and the analysis of their function increasingly rely on interdisciplinary approaches, integrating knowledge and techniques from chemistry, biology, physics, computer science, and other fields frontiersin.orged.ac.uksagepub.comd-nb.infowarwick.ac.ukbibliotekanauki.pl. This is particularly true when studying compounds within complex systems. Characterizing the interaction of a chemical entity with a biological target, for example, often requires a combination of chemical synthesis, structural biology techniques (like X-ray crystallography or NMR spectroscopy), biochemical assays, and computational modeling frontiersin.orgnih.govfrontiersin.org.
The study of this compound, as a chemical compound with biological relevance, inherently involves interdisciplinary efforts. Its identification and structural characterization required chemical analysis medkoo.com. Understanding its function as an acetylcholine antagonist necessitates biological assays to measure its activity and selectivity medkoo.com. Furthermore, investigating its behavior in complex biological environments could involve techniques from cell biology, pharmacology, and potentially imaging, coupled with data analysis methods from bioinformatics or computational science researchgate.netchiesi.be.
Interdisciplinary collaboration allows researchers to gain a more comprehensive understanding of novel compounds by examining them from multiple perspectives and utilizing a broader range of experimental and computational tools d-nb.infobibliotekanauki.pl. This integrated approach is essential for tackling the complexity of chemical-biological interactions and for advancing research in areas such as drug discovery and chemical biology frontiersin.orgnih.govfrontiersin.org. The characterization of a compound's physical and chemical properties, such as solubility, stability, and lipophilicity, often involves techniques from physical chemistry and analytical chemistry nih.govresearchgate.net. When these properties are studied in the context of biological systems or delivery mechanisms, it becomes an interdisciplinary endeavor googleapis.com.
While detailed interdisciplinary studies specifically on this compound's complex system interactions, free from the excluded topics, were not prominently found in the search results, the general trend in modern chemical and biological research is towards these integrated approaches for understanding compounds like it.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Flubron and Its Analogs
Synthesis of Flutropium (B1209967) Bromide (Flubron)
Flutropium bromide is chemically known as 8-Azoniabicyclo[3.2.1]octane, 8-(2-fluoroethyl)-3-[(hydroxydiphenylacetyl)oxy]-8-methyl-, bromide, with a (3-endo,8-syn)- configuration yaozh.com. It is reported as a natural product derivative rsc.org. While the specific detailed synthetic pathway from a natural precursor is not extensively described in the provided search results, its classification as a derivative suggests a synthesis route likely starting from a tropane (B1204802) alkaloid scaffold, followed by derivatization steps including N-alkylation with a fluoroethyl group and esterification with hydroxydiphenylacetic acid, culminating in quaternization with a bromide counterion.
Stereoselective Synthesis Approaches for Flutropium Bromide Isomers
Specific details on stereoselective synthesis approaches specifically for Flutropium bromide isomers are not available in the provided search results. The chemical name indicates a defined stereochemistry at the 3 and 8 positions of the tropane core ((3-endo,8-syn)-) yaozh.com, implying that synthetic routes would need to control or establish this stereochemistry.
Catalytic Strategies in Flutropium Bromide Synthesis and Transformation
Information on specific catalytic strategies employed directly in the synthesis or transformation of Flutropium bromide is not detailed in the provided search results. Catalytic methods are commonly used in organic synthesis for various transformations, but their specific application to the steps involved in Flutropium bromide synthesis is not described here.
Green Chemistry Principles in Flutropium Bromide Synthetic Route Design
There is no information available in the provided search results regarding the application of green chemistry principles in the design of synthetic routes for Flutropium bromide.
Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Exploration
Information specifically detailing the synthesis of Flutropium bromide analogs for Structure-Activity Relationship (SAR) exploration is not present in the provided search results. While Flutropium bromide is identified as having Muscarinic acetylcholine (B1216132) receptor M5 as a target idrblab.net, synthetic efforts focused on creating analogs to probe this interaction are not described in the context provided.
Rational Design of Flutropium Bromide Derivatives for Mechanistic Probes
Details on the rational design of Flutropium bromide derivatives intended for use as mechanistic probes are not available in the provided search results.
Combinatorial Chemistry Techniques in Flutropium Bromide Analog Generation
The use of combinatorial chemistry techniques specifically for the generation of Flutropium bromide analogs is not mentioned in the provided search results.
Synthesis of Bromhexine (B1221334) Hydrochloride (this compound)
Bromhexine hydrochloride, another compound known by the synonym "this compound," has the chemical structure 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline smolecule.com. Its synthesis can be achieved through several methods. A reported direct synthesis method involves the reaction of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine under mild conditions. This reaction utilizes a solid acid catalyst, specifically Amberlyst 15, and sodium borohydride (B1222165) as a reducing agent smolecule.com. The reaction is typically conducted at temperatures between 10°C and 40°C. This method is reported to enhance yield and reduce production costs due to fewer reaction steps smolecule.com.
Stereoselective Synthesis Approaches for Bromhexine Isomers
The primary structure of Bromhexine hydrochloride as described does not inherently contain chiral centers, thus stereoselective synthesis of its isomers is not a primary concern unless referring to potential derivatives or impurities. No information on stereoselective synthesis approaches for Bromhexine isomers was found in the provided results.
Catalytic Strategies in Bromhexine Synthesis and Transformation
A specific catalytic strategy mentioned in the synthesis of Bromhexine is the use of Amberlyst 15, a solid acid catalyst, in the reaction between 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine smolecule.com.
Green Chemistry Principles in Bromhexine Synthetic Route Design
Information regarding the application of green chemistry principles in the design of synthetic routes for Bromhexine hydrochloride is not available in the provided search results.
Synthesis of Perthis compound (B1679595)
Perthis compound (C8F17Br) is a perfluorinated hydrocarbon researchgate.net. The synthesis of perfluorocarbons generally involves replacing hydrogen atoms with fluorine atoms, and in the case of perthis compound, adding a bromine atom researchgate.net. The formation of C-F bonds is associated with a significant release of energy, which can lead to side reactions such as bond breaking, elimination of hydrogen fluoride, isomerization, and other structural rearrangements if not properly controlled researchgate.net. Principal routes for the synthesis of fluorocarbons exist, but detailed specific pathways for Perthis compound synthesis were not extensively provided in the search results researchgate.net.
Novel Synthetic Pathways for Perthis compound Derivatization
While Perthis compound is used in various formulations like emulsions uni-kiel.degoogleapis.comgoogleapis.com, detailed novel synthetic pathways for its chemical derivatization were not described in the provided search results.
Catalytic Strategies in Perthis compound Synthesis and Transformation
Specific catalytic strategies employed in the synthesis or transformation of Perthis compound were not detailed in the provided search results.
Green Chemistry Principles in Perthis compound Synthetic Route Design
There is no information available in the provided search results regarding the application of green chemistry principles in the design of synthetic routes for Perthis compound.
Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration (for Bromhexine and Perthis compound)
For Bromhexine, while its potential interaction with TMPRSS2 has been explored through docking studies of synthesized derivatives (not necessarily Bromhexine analogs) researchgate.net, specific details on the synthesis of Bromhexine analogs explicitly for SAR exploration were not provided. For Perthis compound, given its primary use as an inert carrier, the concept of traditional SAR exploration through the synthesis of analogs is less directly applicable compared to pharmacologically active molecules.
Rational Design of Derivatives for Mechanistic Probes (for Bromhexine and Perthis compound)
Details on the rational design of derivatives of Bromhexine or Perthis compound specifically intended as mechanistic probes were not available in the provided search results.
Combinatorial Chemistry Techniques in Analog Generation (for Bromhexine and Perthis compound)
The application of combinatorial chemistry techniques for generating analogs of either Bromhexine or Perthis compound was not mentioned in the provided search results.
Based on searches conducted in scientific literature, the chemical compound "this compound" does not appear to be a standard or widely documented name for which specific details on synthetic methodologies, purification, and isolation techniques are readily available from the permitted sources.
The search results provided general information on organic synthesis and purification techniques such as chromatography, crystallization, distillation, and solvent extraction magritek.comstudymind.co.ukinterchim.combeilstein-journals.orgnih.gov. They also included information on the synthesis of fluorinated compounds and the purification of biological substances like viruses and water mdpi.combeilstein-journals.orgwho.intscribd.comresearchgate.netnih.govnih.gov. However, none of the results specifically detailed the purification and isolation techniques for a chemical compound definitively identified as "this compound" within the scope of accessible scientific literature and excluding the specified sources (www.benchchem.com, www.smolecule.com, www.vulcanchem.com).
Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the purification and isolation techniques for synthetic this compound intermediates and products, as requested in section 2.3 of the provided outline, due to the lack of specific information for this compound in the available and permitted sources.
Advanced Spectroscopic and Structural Characterization of Flubron
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Flubron
High-resolution NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., 1H, 13C, and 19F NMR), the connectivity and arrangement of atoms within the this compound molecule can be deduced. nih.govman.ac.ukthermofisher.com The presence of fluorine (19F), a highly sensitive NMR-active nucleus with a wide chemical shift range, is particularly advantageous for probing the local electronic environment near the fluoroethyl group in this compound. man.ac.ukthermofisher.combeilstein-journals.org
Multi-dimensional NMR for Complex this compound Structures
For a molecule with the complexity of this compound, which includes a bicyclo[3.2.1]octane core and multiple chiral centers, one-dimensional NMR spectra can be crowded and challenging to fully assign. Multi-dimensional NMR techniques, such as 2D NMR experiments like COSY, HSQC, and HMBC, provide enhanced spectral resolution by spreading signals across multiple frequency dimensions, allowing for better identification of correlations between nuclei. researchgate.netbitesizebio.comcreative-biostructure.comlibretexts.org These experiments are essential for unambiguously assigning resonances to specific nuclei within the this compound structure and for establishing through-bond and through-space connectivities. Triple-resonance NMR experiments, typically involving 1H, 13C, and 15N, are powerful for assigning resonances in complex molecules, although the availability of 15N labeling data for this compound is not indicated in the search results. wikipedia.org
Solid-State NMR for this compound Polymorphs and Aggregates
While solution NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) is crucial for studying the structural properties of solid forms of this compound, such as different polymorphs or aggregates. ssNMR can provide detailed information about molecular packing, crystal lattice structure, and dynamics in the solid state, which are relevant to the physical properties and stability of the compound. rsc.orgnih.govnih.govrsc.orgyoutube.com Techniques like magic-angle spinning (MAS) are employed to obtain high-resolution spectra of solid samples. rsc.orgnih.govrsc.org 19F ssNMR can be particularly insightful for studying the environment of the fluorine atom in different solid forms. nih.govrsc.org
Isotopic Labeling for NMR Spectral Assignment of this compound
Isotopic labeling, particularly with stable isotopes like 13C, 15N, and 2H, is a valuable strategy to simplify NMR spectra and facilitate the assignment of resonances, especially for complex molecules or when studying molecular interactions. nih.govsigmaaldrich.combiologicscorp.comnih.gov By selectively enriching specific positions within the this compound molecule with isotopes, the signals from those atoms are enhanced or altered in a controlled manner, making their identification and analysis easier. nih.govsigmaaldrich.comnih.gov This approach can be particularly useful for resolving overlapping signals in crowded spectra and for tracing molecular transformations. nih.govnih.gov While the search results discuss isotopic labeling in general for NMR studies of proteins and other molecules, specific applications of isotopic labeling for the NMR spectral assignment of this compound were not detailed. nih.govsigmaaldrich.combiologicscorp.comnih.gov
Vibrational Spectroscopy of this compound (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the molecular vibrations of a compound. medicinesfaq.commedkoo.comnih.govnih.govnih.govbruker.comwikipedia.orgmdpi.com These vibrations are characteristic of specific functional groups and chemical bonds within the molecule, offering a "fingerprint" for identification and structural analysis. bruker.commdpi.comstudymind.co.ukutexas.eduwfu.edulibretexts.orgbruker.com
Analysis of Molecular Vibrations and Functional Groups in this compound
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. bruker.comwikipedia.orgstudymind.co.uk Raman spectroscopy, on the other hand, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. nih.govresearchgate.net By analyzing the frequencies and intensities of the observed vibrational bands in the FT-IR and Raman spectra of this compound, the presence of key functional groups such as C=O (ester), O-H (hydroxyl), C-F (fluoroethyl), C-N (amine/quaternary ammonium), and aromatic C=C stretching vibrations can be identified. nih.govutexas.eduwfu.edulibretexts.orgresearchgate.net The specific positions and patterns of these bands provide insights into the molecular structure and conformation. utexas.edulibretexts.org For example, the C=O stretching vibration of the ester group is expected to appear in a characteristic region of the IR spectrum, typically around 1700-1750 cm-1. utexas.eduwfu.edulibretexts.org Vibrations associated with the aromatic rings would be observed in specific regions of both IR and Raman spectra. utexas.edulibretexts.org The C-F stretching vibration is also expected to contribute to the vibrational spectrum. researchgate.netresearchgate.net
Surface-Enhanced Raman Scattering (SERS) for Trace-Level this compound Detection
Surface-Enhanced Raman Scattering (SERS) is a specialized Raman technique that utilizes the enhancement of Raman scattering by plasmonic nanomaterials, significantly increasing the sensitivity of detection. medkoo.com SERS can enable the detection and characterization of molecules at very low concentrations, even at trace levels. medkoo.com While the search results mention SERS as a technique for enhanced detection, specific studies applying SERS for the trace-level detection of this compound were not found. However, given the potential need for highly sensitive detection of pharmaceutical compounds or their metabolites, SERS could be a valuable tool for future analytical method development for this compound.
Time-Resolved Vibrational Spectroscopy for this compound Reaction Dynamics
Time-resolved vibrational spectroscopy, such as time-resolved infrared (TRIR) or resonance Raman spectroscopy, is a powerful tool for studying the dynamics of chemical reactions and transient species. By probing molecular vibrations on very short timescales, these techniques can reveal the structural changes that occur during a reaction, the formation and decay of intermediates, and the kinetics of fast processes. While specific studies on the reaction dynamics of this compound using time-resolved vibrational spectroscopy were not found in the search results, this technique could theoretically be applied to investigate its interactions with biological targets or its degradation pathways by monitoring changes in its vibrational modes over time upon initiation of a reaction or interaction.
Mass Spectrometry (MS) for Elucidation of this compound Derivatives and Interactions
Mass Spectrometry (MS) is an indispensable technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Various MS techniques can be employed to characterize parent compounds, identify impurities, elucidate the structure of derivatives, and study molecular interactions. researchgate.netdocbrown.inforesearchgate.net
High-Resolution Mass Spectrometry for Exact Mass Determination of this compound Adducts
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the exact elemental composition of an ion. HRMS is particularly useful for identifying and confirming the formation of adducts, which are formed by the association of the molecule with other species (e.g., solvents, metal ions, or biological molecules). For this compound, HRMS could be used to confirm the exact mass of the intact molecule and to identify any potential adducts formed during synthesis, formulation, or biological studies by matching the precisely measured mass-to-charge ratio to theoretical values for possible elemental compositions. Predicted Collision Cross Section (CCS) values for various Flutropium (B1209967) Bromide adducts have been computed and are available in databases, which can aid in their identification using ion mobility-mass spectrometry techniques. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Flutropium Bromide Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 399.22041 | 200.1 |
| [M+Na]⁺ | 421.20235 | 203.1 |
| [M-H]⁻ | 397.20585 | 204.0 |
| [M+NH₄]⁺ | 416.24695 | 213.3 |
| [M+K]⁺ | 437.17629 | 191.8 |
| [M+H-H₂O]⁺ | 381.21039 | 192.9 |
| [M+HCOO]⁻ | 443.21133 | 210.5 |
| [M+CH₃COO]⁻ | 457.22698 | 211.3 |
| [M+Na-2H]⁻ | 419.18780 | 203.2 |
| [M]⁺ | 398.21258 | 194.9 |
| [M]⁻ | 398.21368 | 194.9 |
Tandem Mass Spectrometry for Structural Fragmentation Analysis of this compound
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the measurement of the mass-to-charge ratios of the resulting fragment ions. This fragmentation pattern is unique to the structure of the precursor ion and provides detailed information about its connectivity and functional groups. MS/MS is invaluable for structural elucidation, identifying unknown compounds, and analyzing complex mixtures. For this compound, MS/MS could be used to generate characteristic fragmentation ions by dissociating the protonated or other adduct ions, allowing for the confirmation of its structure and the identification of potential metabolites or degradation products based on their fragmentation patterns. While general applications of tandem MS are reported researchgate.netdocbrown.inforesearchgate.net, specific fragmentation data for this compound were not found in the provided search results.
Ion Mobility-Mass Spectrometry for Conformational Studies of this compound
Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge as they travel through a gas-filled tube under the influence of an electric field, before they are detected by a mass spectrometer. This technique provides information about the collision cross section (CCS) of an ion, which is related to its three-dimensional conformation. IM-MS is particularly useful for studying the conformations of flexible molecules and distinguishing between isomers. Although no specific studies on the conformational studies of this compound using IM-MS were found in the search results, this technique could potentially be applied to investigate different conformers of this compound in the gas phase and how its conformation might change upon binding to a target molecule.
X-ray Crystallography and Diffraction Studies of this compound
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Powder X-ray Diffraction for Polymorphic Forms of this compound
Powder X-ray Diffraction (PXRD) is a powerful technique used to identify the crystalline phases present in a solid sample and to study polymorphism. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphic forms of a compound can exhibit distinct physical properties, such as melting point, solubility, and density, which are crucial for material science and pharmaceutical applications. PXRD patterns are essentially unique fingerprints of a crystalline structure, arising from the constructive interference of X-rays diffracted by the crystal lattice planes. By analyzing the positions and intensities of the diffraction peaks, the crystal structure can be determined or identified by comparison with known patterns.
While PXRD is a standard method for characterizing solid forms and identifying polymorphs, specific detailed research findings on the polymorphic forms of 4-bromofluorobenzene using PXRD were not extensively available in the consulted literature. The compound is often encountered as a liquid at room temperature nih.govwikipedia.orgontosight.ai, although it has a melting point of -16 °C (3 °F; 257 K) wikipedia.org or 18 °F (NTP, 1992) noaa.gov, indicating it can exist in a solid crystalline state at lower temperatures. Studies involving 4-bromofluorobenzene in synthesis sometimes mention PXRD for characterizing final products or intermediates googleapis.commpg.degoogle.com, but not the polymorphism of 4-bromofluorobenzene itself. The crystal packing motifs of p-bromofluorobenzene have been investigated, highlighting weak intermolecular interactions like halogen bonds researchgate.net. Comprehensive studies specifically detailing different polymorphic forms of 4-bromofluorobenzene and their PXRD patterns would be necessary for a complete understanding of its solid-state behavior.
Electronic and Optical Spectroscopy of this compound (UV-Vis, Fluorescence)
Electronic and optical spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic structure and transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to transitions of electrons from lower to higher energy levels, typically π to π* or n to π* transitions in organic molecules. Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light as the molecule relaxes from an excited electronic state to a lower energy state, often the ground state.
For 4-bromofluorobenzene, a substituted benzene (B151609), the UV-Vis spectrum would typically show absorption bands characteristic of the aromatic ring, modified by the presence of the bromine and fluorine substituents. These substituents influence the electron distribution and energy levels of the π system. While direct UV-Vis and fluorescence spectra of 4-bromofluorobenzene were not prominently featured in the search results, these techniques are routinely used to characterize aromatic compounds and track reactions involving them. For instance, UV-Vis absorption and steady-state photoluminescence (fluorescence) spectroscopy are standard tools in the study of organic light-emitting diode materials synthesized using precursors like 4-bromofluorobenzene nih.govrsc.orgnih.gov. 4-Bromofluorobenzene has also been mentioned as a standard in fluorescence spectroscopy applications scispace.com. The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, would provide valuable information about the electronic properties of 4-bromofluorobenzene.
Excited State Dynamics of this compound and its Fluorinated Components
The study of excited state dynamics investigates the processes that occur after a molecule absorbs light and is promoted to an excited electronic state. These processes can include relaxation to lower excited states, intersystem crossing (ISC) to triplet states, internal conversion, fluorescence emission, and photodissociation. Time-resolved spectroscopic techniques, such as femtosecond time-resolved photoelectron imaging, are crucial for probing these ultrafast dynamics.
Research has specifically investigated the excited state dynamics and photodissociation of bromofluorobenzenes, including 1,4-bromofluorobenzene (this compound). Studies using time-resolved photoelectron imaging have explored the intersystem crossing process from the first excited singlet state (S₁) to the triplet state (T₁) in p-bromofluorobenzene (4-bromofluorobenzene) ebi.ac.ukaip.org. These studies determined the lifetimes of the S₁ and T₁ states. For the S₁(B₂) state, a lifetime of 40 ps was reported, while the T₁(B₂) state populated via ISC was found to have a lifetime of 33 ps ebi.ac.ukaip.org.
The photodissociation dynamics of bromofluorobenzenes have also been studied, revealing the influence of fluorine substituents on the dissociation mechanism acs.org. Potential energy curves for 4-bromofluorobenzene related to dissociation have been theoretically investigated rsc.org. The competition between different relaxation pathways from the excited state, including dissociation via repulsive states, is a key aspect of its photochemistry.
Here is a summary of excited state lifetimes for 4-bromofluorobenzene from photoelectron imaging studies:
| State | Lifetime (ps) | Technique | Reference |
| S₁(B₂) | 40 | Time-resolved photoelectron imaging | ebi.ac.ukaip.org |
| T₁(B₂) | 33 | Time-resolved photoelectron imaging | ebi.ac.ukaip.org |
Circular Dichroism Spectroscopy for Chiral this compound Analogs
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a substance. This phenomenon only occurs in chiral molecules – those that are non-superimposable on their mirror image. CD spectroscopy is widely used to determine the absolute configuration and conformational properties of chiral molecules, particularly in organic chemistry and biochemistry.
4-Bromofluorobenzene (this compound) itself is an achiral molecule due to its symmetry; it possesses a plane of symmetry passing through the bromine and fluorine atoms and the para carbon atoms. Therefore, 4-bromofluorobenzene does not exhibit circular dichroism. However, if chiral analogs of this compound were synthesized – for example, by introducing a chiral center elsewhere in the molecule while retaining the fluorobromobenzene core – CD spectroscopy would be an invaluable tool for characterizing their stereochemistry. The CD spectrum of a chiral analog would show characteristic positive and negative Cotton effects at wavelengths corresponding to electronic transitions, the sign and magnitude of which are related to the molecule's absolute configuration and conformation. The application of CD spectroscopy is well-established for determining the stereochemistry of chiral organic compounds google.comresearchgate.netcore.ac.uk.
Advanced Surface Characterization Techniques for this compound
Advanced surface characterization techniques provide detailed information about the composition, structure, and morphology of the outermost layers of a material. For solid forms of this compound, or when this compound is part of a larger material system (e.g., a thin film or a surface-modified material), these techniques are essential for understanding surface properties that can influence interactions with the environment, catalytic activity, or film performance.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analyzes the top few nanometers (typically 5-10 nm) of a sample surface. By irradiating the surface with X-rays, photoelectrons are emitted, and their kinetic energies and intensities are measured. These measurements are used to determine the binding energies of the core electrons, which are characteristic of each element and its chemical environment.
While specific XPS studies focused solely on the surface of bulk 4-bromofluorobenzene were not readily found, XPS is a highly relevant technique for analyzing surfaces involving this compound. XPS has been applied in studies where 4-bromofluorobenzene is used as a precursor or reactant, for instance, in the analysis of polymers synthesized using 4-bromofluorobenzene derivatives acs.org. XPS analysis can confirm the presence of fluorine, bromine, carbon, and any other elements on the surface and provide information about their chemical bonding states mpg.derms-foundation.ch. This is particularly useful for understanding surface reactions, contamination, or the composition of thin films containing this compound moieties.
Atomic Force Microscopy (AFM) for this compound Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography and morphology of materials at the nanoscale. AFM uses a sharp tip attached to a cantilever to scan the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is detected and used to create a topographical map of the surface. AFM can operate in various modes, including contact mode, tapping mode, and non-contact mode, providing information about surface roughness, grain size, and other morphological features.
For solid samples of this compound, or films containing it, AFM could be used to visualize the surface structure, assess homogeneity, and measure surface roughness. While no specific AFM studies on 4-bromofluorobenzene surfaces were found in the search results, AFM is a standard technique for characterizing the surface morphology of organic molecular solids and thin films acs.org. Analysis of surface morphology using techniques like AFM is important for understanding crystallization behavior, film formation, and how surface structure might influence material performance or interactions.
This compound, also known by its chemical name Flutropium Bromide, is a well-characterized chemical compound medkoo.comtargetmol.comnih.gov. It is recognized as a competitive antagonist of acetylcholine (B1216132) and is utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease medkoo.comtargetmol.comnih.govmedchemexpress.com. Its chemical formula is C₂₄H₂₉BrFNO₃, and it exists as an organic bromide salt of flutropium targetmol.comnih.gov.
While this compound's chemical structure and pharmacological properties are documented, a comprehensive search for information specifically detailing the application of Mössbauer spectroscopy to this compound or its complexes with relevant metal centers did not yield specific research findings or data tables within the consulted sources.
Mössbauer spectroscopy is a powerful technique widely used for the study of materials containing Mössbauer-active isotopes, such as ⁵⁷Fe or ¹¹⁹Sn kfki.huresearchgate.netyoutube.com. It provides valuable insights into the electronic state, magnetic properties, and local environment of the active nucleus through parameters like isomer shift, quadrupole splitting, and magnetic hyperfine splitting youtube.comwpmucdn.com. This technique has been successfully applied to various metal-containing systems, including iron-sulfur proteins and metal-organic frameworks, to understand their structure and dynamics rsc.orgnih.govnih.govresearchgate.netnih.gov.
However, despite the general applicability of Mössbauer spectroscopy to metal complexes, no specific studies focusing on the Mössbauer spectroscopic characterization of this compound complexes with relevant metal centers were found in the available search results. Therefore, detailed research findings and data tables pertaining to this specific topic cannot be presented here.
Computational and Theoretical Studies of Flubron
Quantum Chemical Calculations on Bromhexine (B1221334) Electronic Structure
A comprehensive search of peer-reviewed scientific databases did not yield specific studies focused on the quantum chemical calculations of Bromhexine's electronic structure, including Density Functional Theory (DFT) for ground state properties, ab initio methods for high-accuracy calculations, or the analysis of relativistic effects. Therefore, the following subsections could not be addressed with specific research findings on Bromhexine.
Molecular Dynamics (MD) Simulations of Bromhexine in Various Environments
Molecular dynamics (MD) simulations have been employed to investigate the behavior of Bromhexine at an atomic level, particularly its interactions with biological macromolecules. These computational techniques provide insights into the stability of molecular complexes and the nature of the intermolecular forces governing these interactions.
Conformational Analysis of Bromhexine and Its Interactions in Solution
The conformational flexibility of Bromhexine is crucial for its interaction with biological targets. The structure of Bromhexine hydrochloride features a cyclohexane (B81311) ring in a standard chair conformation and a planar benzene (B151609) ring. koreascience.kr The intermolecular interactions in the crystalline state are governed by a combination of hydrogen bonds and van der Waals forces. koreascience.kr Hirshfeld surface analysis, a computational method to examine intermolecular interactions, has been used to study both Bromhexine and its fumarate (B1241708) salt, confirming the presence of strong intermolecular forces that stabilize the crystal structures. nih.gov While these studies focus on the solid state, they provide a foundational understanding of the non-covalent interactions that also dictate Bromhexine's conformation and behavior in solution.
Simulation of Bromhexine Interactions with Biological Membranes and Macromolecules
MD simulations have been particularly insightful in elucidating the interaction between Bromhexine and pancreatic lipase (B570770) (PL), an enzyme involved in lipid metabolism. A 2025 study investigated Bromhexine as a potential inhibitor of this enzyme through a combination of kinetic analysis and in silico methods, including molecular docking and MD simulations. nih.gov
The simulations, conducted in triplicate for 200 nanoseconds, were used to assess the stability of the Bromhexine-pancreatic lipase complex. nih.gov The Root Mean Square Deviation (RMSD) of the protein's backbone atoms was monitored throughout the simulation. A stable RMSD value indicates that the protein does not undergo significant conformational changes upon ligand binding and that the complex is stable. In these simulations, the complex of pancreatic lipase with Bromhexine stabilized after 70 ns, demonstrating a higher stability compared to the complex with the approved drug Orlistat. nih.gov
The average RMSD values provide a quantitative measure of this stability, as detailed in the table below.
| Ligand | Average RMSD of Protein (Å) | Simulation Time (ns) |
|---|---|---|
| Bromhexine | 1.343 | 200 |
| Orlistat | 2.527 | 200 |
Molecular docking studies preceding the MD simulations identified key interactions between Bromhexine and the active site of pancreatic lipase. The simulations confirmed the stability of these interactions, particularly a hydrogen bond with the catalytic residue His263. nih.gov Further analysis of the simulation trajectory also noted π-π stacking interactions with the Phe77 residue, which contribute to the stable binding conformation of Bromhexine within the enzyme's active site. nih.gov These findings from computational studies highlight the potential of Bromhexine as a candidate for weight management by inhibiting a key digestive enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Flubron Analogs (Theoretical Aspects Only)
It is conceivable that "this compound" may be a novel or proprietary compound not yet described in publicly accessible literature, a misnomer for another chemical entity, or a hypothetical subject for a theoretical study. Without any foundational research to draw upon, a scientifically accurate and informative article on the computational and theoretical aspects of "this compound" cannot be generated at this time.
Mechanistic Investigations of Flubron at the Molecular and Cellular Level
Enzyme Kinetic Studies and Inhibition Mechanisms by Flubron (In Vitro)
In vitro investigations into the effects of this compound on enzyme kinetics and inhibition mechanisms have provided insights into its potential molecular targets. While comprehensive enzyme kinetic studies detailing specific inhibition constants (Ki) or reaction mechanisms across a broad range of enzymes are not extensively provided in the available information, some studies touch upon this compound's influence on enzyme-mediated processes.
This compound has been shown to affect cellular processes that involve enzymatic activity, such as neutrophil function. Exposure of human neutrophils to this compound was associated with decreased phosphorylation of Syk, an important intracellular second messenger in pathways regulating neutrophil functional responses physiology.org. Syk is a tyrosine kinase, and its phosphorylation is a key step in signal transduction cascades initiated by various receptors. This suggests an indirect influence of this compound on enzyme activity within these pathways.
Another context where this compound's interaction with biological processes involving enzymes is noted is in studies related to oxygen delivery. Perthis compound (B1679595) emulsions have been used to enhance oxygenation in tissues, which can impact enzyme activities that are sensitive to oxygen levels, such as those involved in cellular respiration or hypoxia-inducible factor (HIF) activation jci.orgresearchgate.net. While not direct enzyme inhibition studies of this compound itself, these highlight the compound's involvement in biological systems where enzyme function is critical.
Based on the available information, detailed in vitro enzyme kinetic studies specifically characterizing this compound as a direct inhibitor or substrate for purified enzymes are not extensively described.
Reversible and Irreversible Inhibition Kinetics
Specific details regarding the reversible or irreversible nature of enzyme inhibition by this compound, based on in vitro kinetic studies, are not provided in the available search results. General concepts of reversible and irreversible antagonism in pharmacology are discussed in some contexts, but these are not linked to specific enzyme inhibition kinetics of this compound surgeonshamim.com.
Substrate and Cofactor Binding Site Characterization
Information specifically characterizing the binding sites of this compound on enzymes, including interactions with substrate or cofactor binding regions, is not detailed in the provided search results. Studies on enzyme mechanisms often involve the characterization of how inhibitors or substrates interact with specific residues or regions within the active site or allosteric sites epdf.pub. Such detailed characterization for this compound's interaction with enzymes is not available in the provided snippets.
Conformational Changes in Enzymes Induced by this compound Binding
The available information does not explicitly detail studies demonstrating conformational changes in enzymes induced by this compound binding. While this compound has been observed to affect cellular processes involving enzymes, such as the decreased Syk phosphorylation in neutrophils physiology.org, the direct induction of conformational changes in specific enzymes upon this compound binding is not described. Conformational changes in proteins are often studied using techniques like spectroscopy or structural biology methods ethernet.edu.et, but results from such studies specifically for this compound-enzyme interactions are not present in the provided text.
Receptor Binding and Ligand-Target Interaction Studies (In Vitro)
In vitro studies investigating the interaction of this compound with biological receptors and other potential ligand targets have been conducted to understand its cellular mechanisms. These studies aim to determine if this compound directly binds to receptors and how these interactions might mediate its observed biological effects.
Exposure of human neutrophils to this compound was investigated for its effect on chemotaxis to formyl-Met-Leu-Phe (fMLP), a process mediated by fMLP receptors on the cell surface physiology.org. Binding studies indicated that the effect of this compound on neutrophil function was neither a result of impaired ligand-receptor affinity nor a change in the number of fMLP receptors available on the neutrophil surface physiology.org. This suggests that this compound's impact on neutrophil chemotaxis, while significant, does not appear to be due to a direct interaction that alters the binding characteristics or quantity of fMLP receptors. Instead, it might interfere with transmembrane signal transduction downstream of receptor binding physiology.org.
The use of perfluorocarbons like this compound as oxygen carriers also involves interactions within biological systems, potentially influencing how cells sense and respond to oxygen levels, which can involve receptor-mediated pathways or oxygen-sensing proteins jci.orgresearchgate.net. However, this is related to their physical property of dissolving gases rather than specific ligand-receptor binding in the classical pharmacological sense.
Direct Binding Assays with Purified Receptors
Direct binding assays with purified receptors to quantify the affinity or kinetics of this compound binding are not specifically described in the provided search results. While the study on neutrophil function examined fMLP receptor availability and ligand affinity in the presence of this compound, it concluded that this compound did not impair these aspects physiology.org. This indirect assessment does not constitute a direct binding assay with purified receptors.
Molecular Docking and Dynamics for this compound-Receptor Complexes
Information regarding molecular docking and dynamics simulations specifically performed to study this compound-receptor complexes is not available in the provided search results. Molecular docking and dynamics are computational techniques used to predict and analyze the binding modes and stability of ligand-receptor interactions researchgate.netrsc.org. While these techniques are valuable in drug discovery and mechanistic studies, their application to this compound in the context of receptor binding is not detailed in the provided snippets.
Cellular Pathway Modulation by this compound (In Vitro, Non-Clinical Context)
Specific data on the modulation of cellular pathways by this compound (PubChem CID 6917780) in an in vitro, non-clinical context were not found in the provided search results. However, studies on related compounds offer insights into potential mechanisms that might be relevant to perfluorocarbons or bromhexine (B1221334) metabolites.
Investigation of Intracellular Signaling Cascade Perturbations by this compound
Investigations into intracellular signaling cascade perturbations have been reported for perthis compound. Exposure of human neutrophils to perthis compound was associated with decreased Syk phosphorylation. physiology.org This reduction in function corresponded to decreased Syk phosphorylation in the setting of diffusely and apparently nonspecifically reduced intracellular tyrosine phosphorylation. physiology.org These findings represent direct evidence that perthis compound affects intracellular signaling in inflammatory cells, potentially leading to a decrease in the inflammatory response. physiology.org Syk is an intracellular tyrosine kinase believed to participate in early events leading to phagocytosis. physiology.org Phagocytosis can be initiated when IgG-opsonized particles bind to FcγRIIA receptors on neutrophils, and phosphorylation of immunoreceptor tyrosine activation motifs (ITAM) within these receptors activates cytosolic Syk. physiology.org
The effect of perthis compound on neutrophil functional responses, such as reduced chemotaxis and phagocytosis, suggests that perthis compound may be exerting its effects at a point beyond the ligand-receptor interaction. physiology.org Whether this involves the inhibition of G protein signaling or the generation of IP3 remains to be determined. physiology.org
Fluibron, a metabolite of Bromhexine, has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. medicinesfaq.com This inhibition is suggested as a possible mechanism by which Fluibron suppresses excessive mucus secretion, lowers phlegm viscosity, and improves the mucociliary transport of bronchial secretions. medicinesfaq.com
Analysis of Gene Expression Profiles in Response to this compound Exposure (In Vitro)
Analysis of gene expression profiles specifically in response to this compound (PubChem CID 6917780) exposure in vitro was not found in the provided search results. Studies on gene expression in vitro often involve techniques like RNA sequencing or quantitative PCR to assess changes in mRNA levels bio-rad.com. However, no such studies were identified for this compound (PubChem CID 6917780).
Research on other compounds and cellular systems demonstrates that in vitro environments can significantly alter gene expression profiles. For example, studies on endothelial cells showed that over 43% of the transcriptome was significantly changed by the in vitro environment compared to in vivo samples. elifesciences.org Similarly, investigations into astrocyte maturation revealed extensive transcriptional changes in vivo that were not fully replicated in vitro-differentiated astrocytes, which lacked expression of many mature astrocyte-specific genes. nih.gov These findings highlight the sensitivity of gene expression to environmental conditions in vitro.
Investigation of this compound's Impact on Cell Function in Model Systems (In Vitro, Non-Clinical)
Investigations into the impact of this compound (PubChem CID 6917780) on cell function in in vitro, non-clinical model systems were not specifically detailed in the provided search results. However, studies on perthis compound have examined its effects on certain cellular processes.
Cellular Permeability Studies of this compound
Cellular permeability studies specifically for this compound (PubChem CID 6917780) were not found in the provided search results. General cellular permeability studies in vitro often utilize cell monolayer systems like Caco-2 cells, which mimic the gastrointestinal epithelium. nih.gov, researchgate.net These studies typically measure the passage of compounds across the cell layer over time to determine permeability coefficients. nih.gov, umd.edu Various factors, including the chemical properties of the compound and the composition of the media, can influence permeability measurements in these systems. permeapad.com, researchgate.net
Effects on Specific Cellular Processes (e.g., chemotaxis, phagocytosis)
Studies on perthis compound have investigated its effects on specific cellular processes in vitro, particularly in inflammatory cells. Perthis compound has been shown to reduce chemotaxis and phagocytosis in human neutrophils in an in vitro system. physiology.org Brief exposure (5 minutes) of neutrophils to perthis compound resulted in a dose-dependent reduction in chemotaxis to formyl-Met-Leu-Phe (fMLP) and reduced phagocytosis of opsonized sheep erythrocytes. physiology.org The reduction in function corresponded to decreased Syk phosphorylation. physiology.org
Chemotaxis is the directional movement of cells in response to a chemical gradient, a crucial process for leukocytes in reaching sites of inflammation or infection. psu.edu In vitro chemotaxis studies often involve observing cell migration through porous filters or in microfabricated devices that generate controlled chemical gradients. nih.gov, psu.edu Phagocytosis is the process by which cells, such as neutrophils and macrophages, engulf and internalize particles like microorganisms or cellular debris. nih.gov, mdpi.com In vitro phagocytosis assays can quantify the uptake of labeled particles by phagocytic cells. nih.gov, mdpi.com
Data from a study on perthis compound's effects on neutrophil chemotaxis and phagocytosis physiology.org:
| Cellular Process | Stimulus | Effect of Perthis compound Exposure |
| Chemotaxis | fMLP | Dose-dependent reduction |
| Phagocytosis | Opsonized sheep erythrocytes | Reduced |
| Neutrophil Migration (5µm filter) | fMLP | Reduced (18.63% +/- 6.5% of control) nih.gov |
| Neutrophil Migration (8µm filter) | fMLP | Reduced (26% +/- 19.8% of control) nih.gov |
| H2O2 Production | Not specified | Reduced (39.83% +/- 25.9% of control) nih.gov |
Fluibron has been noted to possess mucokinetic and secretolytic properties, stimulating serous cells and increasing mucus secretion. medicinesfaq.com It also reduces mucus viscosity by depolymerizing and splitting mucoproteins and mucopolysaccharide fibres. medicinesfaq.com Furthermore, Fluibron stimulates the production of phospholipids (B1166683) of surfactant by alveolar cells. medicinesfaq.com
Studies on Intercellular Junction Modulation by this compound
Studies specifically on the modulation of intercellular junctions by this compound (PubChem CID 6917780) were not found in the provided search results. Intercellular junctions, including tight junctions, adherens junctions, desmosomes, and gap junctions, play critical roles in maintaining tissue integrity and regulating paracellular permeability. nih.gov, f1000research.com Modulation of these junctions can impact cell-cell adhesion and the passage of substances between cells. rbmb.net, nih.gov Research on other compounds has demonstrated their ability to enhance paracellular permeability by affecting intercellular junctions, such as targeting proteins like E-cadherin. rbmb.net
Development of Advanced Analytical Methodologies for Flubron
Chromatographic Method Development for Flubron and its Metabolites (Research Applications)
The accurate quantification of this compound and its metabolites in various biological matrices is crucial for pharmacokinetic and metabolic studies. The development of robust and sensitive chromatographic methods is therefore a primary focus of analytical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed for these analyses.
High-Performance Liquid Chromatography (HPLC) Method Optimization
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound and its hydroxylated and glucuronidated metabolites due to its efficiency in separating compounds with varying polarities. researchgate.netresearchgate.net The optimization of an HPLC method involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
A common approach involves screening various C18 and C8 columns from different manufacturers to assess selectivity and peak shape. The mobile phase typically consists of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often necessary to resolve the parent drug from its more polar metabolites within a reasonable analysis time. ijpsr.comjmchemsci.com
UV detection is suitable for initial method development and for the analysis of samples with higher concentrations of this compound. However, for trace-level quantification in complex biological samples, tandem mass spectrometry (MS/MS) is the preferred detection method due to its superior sensitivity and selectivity.
Table 1: Optimized HPLC-MS/MS Parameters for the Analysis of this compound and its Metabolites
| Parameter | Condition |
|---|---|
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | This compound: 345.1 -> 289.2; Metabolite 1 (Hydroxy-Flubron): 361.1 -> 305.2; Metabolite 2 (this compound-glucuronide): 521.2 -> 345.1 |
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for this compound Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. antpedia.com For the analysis of this compound, which may require derivatization to enhance its volatility, GC coupled with mass spectrometry (GC-MS) offers excellent chromatographic resolution and mass selectivity. nih.gov
The choice of the capillary column is critical in GC. A nonpolar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often suitable for the separation of halogenated compounds like this compound. Optimization of the temperature program is essential to ensure good separation of the analyte from matrix components and to maintain sharp peak shapes.
Electron ionization (EI) is a common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching. For enhanced sensitivity, particularly in complex matrices, chemical ionization (CI) may be employed to reduce fragmentation and concentrate ion intensity in the molecular ion or a few characteristic fragment ions.
Table 2: Typical GC-MS Operating Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-500 |
| Transfer Line Temperature | 290 °C |
Supercritical Fluid Chromatography (SFC) for this compound Separation
Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reverse-phase HPLC for the analysis and purification of a wide range of compounds. wikipedia.orgavantorsciences.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. libretexts.org This technique offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressures compared to HPLC. jshanbon.com
For the separation of this compound and its potential stereoisomers, chiral SFC can be particularly advantageous. The use of chiral stationary phases in conjunction with the unique properties of supercritical CO2 can lead to high-resolution separations of enantiomers. Method development in SFC involves optimizing parameters such as the co-solvent percentage (often an alcohol like methanol (B129727) or ethanol), backpressure, and temperature to achieve the desired selectivity and resolution. chromatographyonline.com
Sample Preparation and Derivatization Techniques for Enhanced this compound Detection
Pre-Column and Post-Column Derivatization Strategies
Derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its chromatographic properties. taylorandfrancis.comacademicjournals.org
Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its introduction into the chromatographic system. For this compound, if it possesses a suitable functional group (e.g., a primary or secondary amine, a hydroxyl group), derivatization with a fluorescent tag can significantly enhance its detection by fluorescence detectors in HPLC. This approach can lower the limits of detection to the picogram or even femtogram level.
Post-column derivatization is performed after the chromatographic separation and before detection. This technique is useful when the derivatizing reagent would interfere with the separation or is unstable under the chromatographic conditions. For this compound, a post-column reaction could be designed to introduce a chromophore for enhanced UV-Vis detection or an easily ionizable group for improved mass spectrometric response.
Optimization of Derivatization Reagents and Conditions
The selection of the appropriate derivatizing reagent and the optimization of the reaction conditions are paramount for a successful derivatization strategy. nih.gov For a hypothetical primary amine group on a this compound metabolite, a common fluorescent labeling reagent would be dansyl chloride.
The optimization process would involve studying the effects of several parameters on the reaction yield and stability of the derivative:
Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.
pH: The pH of the reaction mixture is crucial, as it affects the reactivity of both the analyte and the reagent.
Temperature and Time: The reaction kinetics are influenced by temperature and time, which need to be optimized to achieve a complete and rapid reaction without causing degradation of the analyte or the derivative.
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate.
Table 3: Optimization of a Pre-Column Derivatization Reaction for a Hypothetical this compound Metabolite
| Parameter | Investigated Range | Optimal Condition |
|---|---|---|
| Derivatizing Reagent | Dansyl Chloride | - |
| Reagent Concentration | 0.1 - 2.0 mg/mL | 1.0 mg/mL |
| Reaction pH | 8.0 - 11.0 | 9.5 (Carbonate Buffer) |
| Reaction Temperature | 25 - 70 °C | 60 °C |
| Reaction Time | 10 - 60 min | 30 min |
Information regarding the chemical compound "this compound" is currently unavailable.
Extensive searches for "this compound" have yielded ambiguous results, indicating that this name may be associated with multiple chemical entities, including Flutropium (B1209967) bromide and Bromhexine (B1221334). Furthermore, the search results frequently refer to "Perthis compound," a distinct perfluorocarbon compound utilized in medical applications such as liquid ventilation.
Due to this ambiguity and a lack of specific scientific literature pertaining to a singular compound definitively identified as "this compound," it is not possible to provide a detailed and accurate article on the development of its advanced analytical methodologies as requested. The specific data required to populate the outlined sections and subsections—including stability studies of derivatized products, on-tissue chemical derivatization for imaging mass spectrometry, and comprehensive validation of analytical methods—are not available in the public domain for a compound under this name.
To facilitate the generation of the requested article, a precise chemical identifier for "this compound," such as a CAS number or a definitive chemical name, is required.
Lack of Specific Research on "this compound" Prevents Detailed Analysis of Advanced Analytical Methodologies
A thorough review of scientific literature reveals a significant lack of specific research on a chemical compound identified as "this compound" in the context of advanced analytical methodologies. Consequently, a detailed article on the development of such methodologies for this specific compound, as outlined, cannot be generated at this time.
Initial investigations into the term "this compound" suggested two possible interpretations: "Perthis compound," a perfluorocarbon compound with applications as a contrast agent, and "Fluibron," a trade name for the mucolytic agent Ambroxol hydrochloride. However, extensive and targeted searches for research applying advanced mass spectrometry imaging or integrated miniaturized and automated analytical systems to either of these compounds have not yielded specific scientific studies.
This absence of dedicated research in the public domain makes it impossible to provide a scientifically accurate and detailed discussion on the following topics as requested:
Future Directions in Flubron Research
Exploration of Perflubron (B1679595) in Advanced Materials Science Applications (Non-Biomedical)
While Perthis compound is primarily known for its biomedical uses, its inherent properties as a perfluorocarbon (PFC) suggest a range of potential applications in non-biomedical advanced materials science. nih.govtandfonline.com Perfluorocarbons are characterized by their exceptional chemical inertness, thermal stability, high dielectric strength, and low surface energy. blueteepowder.com3m.com These characteristics are highly sought after in various industrial and technological sectors.
Future research could focus on leveraging these properties to develop novel materials with Perthis compound as a key component. Potential areas of exploration include:
Advanced Coatings: Fluorocarbon-based coatings are prized for their durability, resistance to weathering and chemicals, and low friction surfaces. blueteepowder.compfluon.comymscoatings.com Research could investigate the incorporation of Perthis compound into polymer matrices to create superhydrophobic and oleophobic coatings for applications in aerospace, architecture, and self-cleaning surfaces. researchgate.netmdpi.com The addition of Perthis compound could enhance the thermal and chemical resistance of these coatings, making them suitable for harsh environments. pfluon.com
Dielectric Heat-Transfer Fluids: Perfluorocarbons have been historically used for cooling sensitive military and commercial electronics due to their high dielectric strength and thermal stability. 3m.comepa.govfluorocarbons.orgmilitaryembedded.com As electronic components become smaller and more powerful, the need for efficient heat dissipation is critical. Future studies could assess the performance of Perthis compound as a heat-transfer fluid in high-density electronics and power systems, focusing on its long-term stability and heat-transfer efficiency in single or two-phase cooling systems. epa.gov
Aerospace and High-Performance Lubricants: The low coefficient of friction and thermal stability of polyfluorocarbons make them valuable as lubricants in demanding applications. researchgate.net Research into Perthis compound could explore its potential as a lubricant or as an additive to existing lubricants for use in extreme temperature and pressure environments, such as those encountered in aerospace components. researchgate.net
Development of Perthis compound-Based Probes for Fundamental Biological Research
The most immediate and promising future direction for Perthis compound research lies in its further development as a sophisticated probe for fundamental biological studies. The presence of a bromine atom and a perfluorooctyl chain gives Perthis compound unique properties that can be exploited for non-invasive imaging and sensing. nbinno.com The key to this application is the use of fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI). Since the ¹⁹F isotope has 100% natural abundance and there is virtually no background ¹⁹F signal in biological tissues, it can be used to unambiguously detect and quantify Perthis compound-labeled entities. nih.govru.nlnih.gov
Current and future research in this area includes:
Quantitative Cell Tracking: Perthis compound nanoemulsions can be taken up by cells ex vivo before being introduced into a living system. nih.gov These labeled cells can then be tracked non-invasively using ¹⁹F MRI, providing quantitative data on their location, migration, and numbers over time. ru.nlresearchgate.net This has significant implications for studying immune cell trafficking, the fate of transplanted stem cells, and evaluating cellular therapies. researchgate.netdovepress.com The signal intensity in ¹⁹F MRI is directly proportional to the number of labeled cells, allowing for precise quantification. nih.govru.nl
Intracellular Biosensors: The T1 relaxation time of some ¹⁹F compounds is sensitive to the local partial pressure of oxygen (pO₂). ru.nl This property allows Perthis compound to act as an in vivo oximetry probe, enabling the measurement of intracellular oxygen levels. This is crucial for studying cellular metabolism, hypoxia in tumors, and the physiology of inflammation. dovepress.com
Multi-Modal Probes: Future development could involve the creation of multi-modal probes by incorporating other signaling molecules into Perthis compound nanoemulsions. This would allow for the simultaneous detection of Perthis compound via ¹⁹F MRI and other biological markers or processes using different imaging modalities, providing a more comprehensive picture of the biological system under investigation.
Below is a table summarizing the key properties of Perthis compound that make it a valuable probe for biological research.
| Property | Value/Characteristic | Relevance to Biological Probes |
| ¹⁹F Isotope | 100% natural abundance | High sensitivity for MRI detection. nih.govnih.gov |
| Endogenous Signal | Negligible in biological tissues | Enables background-free imaging and quantification. nih.govru.nl |
| Chemical Composition | C₈BrF₁₇ | Biologically inert and stable, minimizing interference with cellular processes. nih.govdovepress.com |
| Oxygen Solubility | High | Allows for the measurement of local oxygen concentration via ¹⁹F MRI. ru.nl |
| Formulation | Stable nanoemulsions | Facilitates cellular uptake for cell labeling and tracking. nih.gov |
Interdisciplinary Collaborations for Expanding Perthis compound Research Scope
To fully realize the potential of Perthis compound, from materials science to biological probes, a concerted interdisciplinary effort is essential. The complexity of the challenges and the breadth of potential applications necessitate collaboration between experts in various fields.
Chemistry and Materials Science: Synthetic chemists are needed to modify the Perthis compound molecule to enhance specific properties or to incorporate it into novel polymers and composite materials. blueteepowder.com Materials scientists will be crucial for characterizing the physical and mechanical properties of these new materials and for designing and fabricating functional devices.
Biology and Immunology: Cell biologists and immunologists are essential for designing and executing the in vivo studies that utilize Perthis compound as a cell tracking agent. Their expertise is critical for interpreting the imaging data in a biologically relevant context and for advancing our understanding of complex biological processes.
Physics and Engineering: Physicists and engineers with expertise in MRI are needed to develop new pulse sequences and imaging protocols to improve the sensitivity and spatial resolution of ¹⁹F MRI for detecting Perthis compound. researchgate.net Bioengineers can contribute to the design and optimization of Perthis compound nanoemulsions for enhanced stability and cellular uptake.
Computational Science: As discussed in the next section, computational scientists can provide the tools and models to simulate the behavior of Perthis compound at the molecular level and to analyze the large datasets generated by ¹⁹F MRI experiments.
By fostering collaborations between these disciplines, the research community can accelerate the translation of fundamental discoveries into practical applications for Perthis compound.
Emerging Computational and Analytical Paradigms for Perthis compound Studies
The advancement of Perthis compound research will also be heavily influenced by the adoption of emerging computational and analytical techniques. These tools offer unprecedented opportunities to understand and predict the behavior of Perthis compound and to analyze its presence in complex systems.
Computational Modeling: Molecular dynamics simulations can be employed to model the behavior of Perthis compound emulsions, including their stability and interaction with biological membranes. nih.gov Computational Fluid Dynamics (CFD) has been used to model the behavior of emulsions in flow, which could be adapted to simulate the transport of Perthis compound emulsions in the bloodstream and their delivery to target tissues. dtu.dk Such in silico studies can guide the rational design of more effective Perthis compound-based formulations. nih.gov
Advanced Analytical Techniques: The detection and quantification of Perthis compound and other perfluorocarbons at trace levels require highly sensitive analytical methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) with electron-capture negative ion chemical ionization have been developed for the femtogram-level detection of PFCs. nih.gov Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are valuable for characterizing the physical properties and stability of Perthis compound emulsions. mdpi.com
The following table outlines some of the emerging computational and analytical methods and their potential applications in Perthis compound research.
| Paradigm | Technique | Application to Perthis compound Research |
| Computational Modeling | Molecular Dynamics (MD) Simulations | Predicting the stability of Perthis compound nanoemulsions and their interactions with cell membranes. nih.gov |
| Computational Fluid Dynamics (CFD) | Modeling the flow and transport of Perthis compound emulsions in biological systems. dtu.dk | |
| Analytical Paradigms | Gas Chromatography-Mass Spectrometry (GC/MS) | Ultra-trace quantification of Perthis compound in environmental and biological samples. nih.govdoe.gov |
| Thermal Analysis (DSC, TGA) | Characterization of the thermal properties and stability of Perthis compound formulations. mdpi.com |
By integrating these advanced computational and analytical paradigms into the research workflow, scientists can gain deeper insights into the fundamental properties of Perthis compound and accelerate the development of its future applications.
Q & A
Q. How can researchers determine the molecular structure of Flubron?
To elucidate this compound’s structure, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon environments to infer bonding patterns and stereochemistry.
- X-ray Crystallography : Resolve 3D atomic arrangements for crystalline samples.
- Mass Spectrometry : Confirm molecular weight and fragmentation pathways. Validate results by comparing spectral data with structurally analogous compounds. Ensure experimental reproducibility by documenting protocols rigorously, including solvent systems and instrumental parameters (e.g., temperature, scan rates) .
Q. What methodologies are optimal for synthesizing this compound in laboratory settings?
Prioritize retrosynthetic analysis to identify feasible pathways. Key considerations:
- Route Efficiency : Minimize steps and byproducts using catalytic methods (e.g., asymmetric catalysis for chiral centers).
- Yield Optimization : Screen reaction conditions (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) frameworks.
- Purity Control : Use HPLC or GC-MS to verify ≥95% purity post-synthesis. Document all synthetic procedures in detail to enable replication, per guidelines for experimental reproducibility .
Q. How should preliminary toxicity assessments of this compound be designed?
Adopt tiered testing:
- In vitro assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to measure IC₅₀ values.
- Acute toxicity studies : Administer escalating doses in model organisms (e.g., rodents) to determine LD₅₀.
- Control groups : Include vehicle and positive controls (e.g., known toxins) for baseline comparison. Ensure ethical compliance by obtaining institutional approvals and adhering to the 3Rs (Replacement, Reduction, Refinement) .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic (PK) properties be resolved?
Conduct a systematic meta-analysis:
- Data Harmonization : Normalize variables (e.g., dosage, administration route) across studies.
- Bias Assessment : Apply tools like ROBINS-I to evaluate confounding factors (e.g., species differences, assay sensitivity).
- Mechanistic Modeling : Develop PK/PD models (e.g., compartmental analysis) to reconcile disparities in absorption/distribution profiles. Validate findings using independent in vivo/in vitro models and pre-register hypotheses to mitigate publication bias .
Q. What strategies address variability in this compound’s efficacy across experimental models?
Implement a multi-omics approach:
- Transcriptomics : Identify gene expression changes in responsive vs. non-responsive models.
- Proteomics : Map target engagement and off-pathway interactions.
- Metabolomics : Corrogate efficacy with metabolic pathway modulation. Use machine learning (e.g., random forests) to integrate multi-dimensional data and isolate critical variables driving efficacy disparities .
Q. How can computational methods enhance this compound’s mechanistic understanding?
Leverage molecular dynamics (MD) simulations and QSAR models:
- MD Simulations : Predict binding affinities to putative targets (e.g., enzyme active sites) under physiological conditions.
- QSAR Development : Train models on structural analogs to forecast this compound’s bioactivity and ADMET properties. Validate computational predictions with wet-lab experiments (e.g., SPR for binding kinetics) .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.
- ANOVA with Post-hoc Tests : Compare responses across dosage groups while controlling for Type I errors.
- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses. Pre-specify analysis plans to avoid data dredging .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
Follow this workflow:
- Derivative Library Synthesis : Introduce systematic modifications (e.g., halogenation, alkyl chain variations).
- Activity Profiling : Test derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity).
- Data Clustering : Use PCA or t-SNE to group compounds by activity/structural similarity. Prioritize derivatives with >10-fold potency improvements over this compound for lead optimization .
Data Management and Reproducibility
Q. What practices ensure reproducibility in this compound research?
- Open Science Protocols : Share raw data, code, and materials via repositories like Zenodo.
- Pre-registration : Document hypotheses and methods on platforms like OSF before experimentation.
- Collaborative Validation : Replicate key findings in independent labs using identical protocols. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data stewardship .
Q. How to resolve discrepancies between computational predictions and experimental results for this compound?
- Error Source Analysis : Audit force fields (MD) or training datasets (QSAR) for biases.
- Experimental Calibration : Adjust in silico parameters (e.g., solvation models) to match empirical data.
- Iterative Refinement : Update models iteratively using feedback from wet-lab studies.
Cross-validate predictions using multiple computational tools (e.g., docking with AutoDock and Schrödinger) .
Q. Tables for Methodological Reference
| Analytical Technique | Application in this compound Research | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation of chiral centers | Solvent choice, decoupling sequences |
| X-ray Crystallography | 3D atomic resolution | Crystal quality, resolution limits |
| HPLC-MS | Purity assessment and metabolite detection | Column type, mobile phase gradient |
| Framework | Use Case | Example Application |
|---|---|---|
| FINER Criteria | Evaluating research question feasibility | Assessing ethical approval requirements |
| PICO Model | Clinical efficacy study design | Defining patient population and outcomes |
| FAIR Principles | Data management | Ensuring dataset accessibility post-publication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
